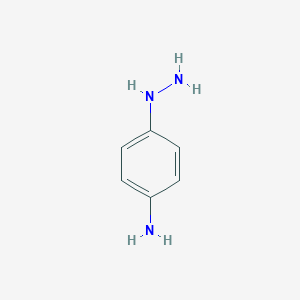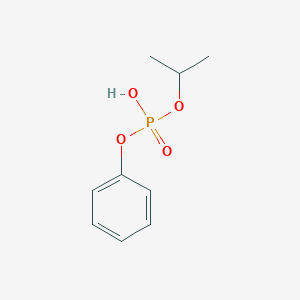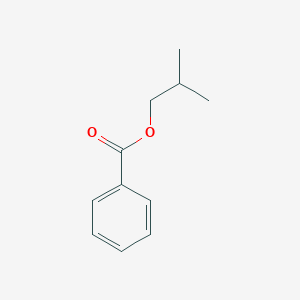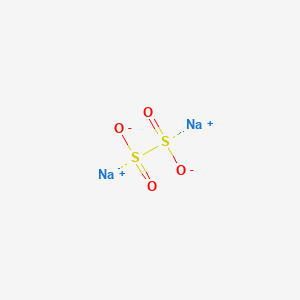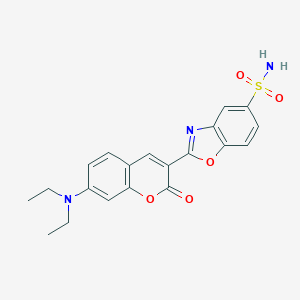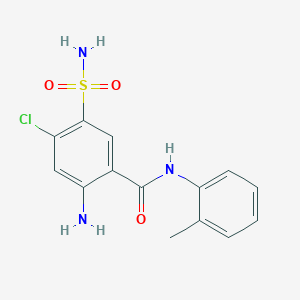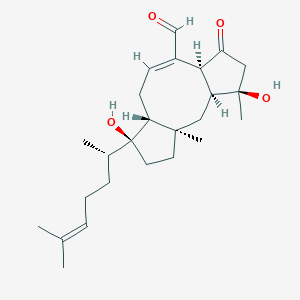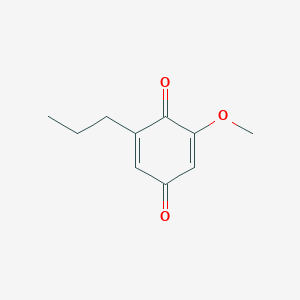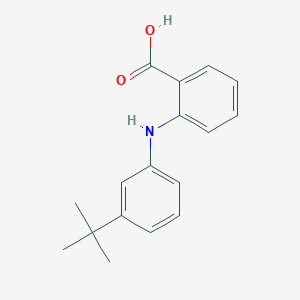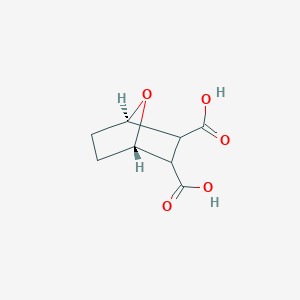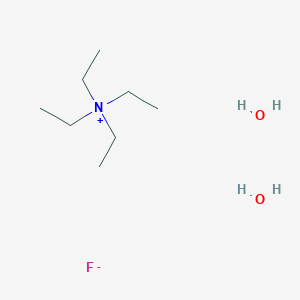
Tetraethylammonium fluoride dihydrate
Overview
Description
Tetraethylammonium fluoride dihydrate is used as a catalyst for oxidation, methylation, and deuteration reactions of fluorine. It is involved as a reagent for the cleavage of Si-C bonds and also acts as a phase transfer catalyst in synthetic chemistry .
Synthesis Analysis
Tetraethylammonium fluoride dihydrate is synthesized with a linear formula of (C2H5)4N (F) · 2H2O. It has a CAS Number of 63123-01-3 and a molecular weight of 185.28 . It is used as a catalyst for oxidation, methylation, and deuteration reactions of fluorene . It has been shown to react with hydrogen peroxide to produce hydrogen gas and tetrafluoromethane (CF4) at room temperature .Molecular Structure Analysis
The molecular formula of Tetraethylammonium fluoride dihydrate is C8H20FN . It has an average mass of 149.249 Da and a monoisotopic mass of 149.157974 Da .Chemical Reactions Analysis
Tetraethylammonium fluoride dihydrate has been shown to react with hydrogen peroxide to produce hydrogen gas and tetrafluoromethane (CF4) at room temperature .Physical And Chemical Properties Analysis
Tetraethylammonium fluoride dihydrate has a molecular formula of C8H20FN and an average mass of 149.249 Da . It has a significant vapor pressure at room temperature, which makes it useful for its ability to absorb moisture from the air .Scientific Research Applications
Catalyst for Oxidation Reactions
Tetraethylammonium fluoride dihydrate is used as a catalyst for oxidation reactions . In these reactions, it facilitates the transfer of electrons, speeding up the process and making it more efficient.
Catalyst for Methylation Reactions
This compound also serves as a catalyst for methylation reactions . Methylation involves the addition of a methyl group (CH3) to a molecule, which can significantly alter its properties and behavior.
Catalyst for Deuteration Reactions
In deuteration reactions, where hydrogen atoms in a molecule are replaced by deuterium, Tetraethylammonium fluoride dihydrate acts as a catalyst . This process is crucial in various fields, including nuclear physics and pharmaceuticals.
Reagent for the Cleavage of Si-C Bonds
Tetraethylammonium fluoride dihydrate is involved as a reagent for the cleavage of Si-C bonds . This is particularly useful in the field of organosilicon chemistry, where such bonds are common.
Phase Transfer Catalyst in Synthetic Chemistry
This compound also acts as a phase transfer catalyst in synthetic chemistry . It helps to transport a reactant from one phase to another, enabling reactions that would otherwise be difficult or impossible.
Safety And Hazards
Tetraethylammonium fluoride dihydrate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Relevant Papers One paper discusses the crystal structure of tetraethylammonium fluoride-water (4/11), a clathrate hydrate containing linear chains of edge-sharing (H2O)4F− tetrahedra and bridging water molecules . Another paper discusses a green hydrogen transfer process mediated by Tetraethylammonium fluoride for the selective reduction of biomass-derived aldehydes .
properties
IUPAC Name |
tetraethylazanium;fluoride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTKQUHFGZFPPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.O.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethylammonium fluoride dihydrate | |
CAS RN |
63123-01-3, 98330-04-2 | |
| Record name | Tetraethylammonium fluoride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraethylammonium fluoride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




